6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is a complex organic compound characterized by its unique structural features, including a chlorophenyl group attached to a cyclobutyl ring, which is further connected to a dicyclopropylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine typically involves multiple steps, starting with the preparation of the cyclobutyl and pyridazine intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Desmethylsibutramine hydrochloride: Shares structural similarities with the cyclobutyl and chlorophenyl groups.
Sibutramine: Another compound with a cyclobutyl group, used in medicinal chemistry.
Uniqueness
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is unique due to its dicyclopropylpyridazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
918873-42-4 |
---|---|
Molecular Formula |
C20H21ClN2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
6-[1-(4-chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine |
InChI |
InChI=1S/C20H21ClN2/c21-16-8-6-15(7-9-16)20(10-1-11-20)18-12-17(13-2-3-13)19(23-22-18)14-4-5-14/h6-9,12-14H,1-5,10-11H2 |
InChI Key |
JEUYHKHUYDVGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C3=NN=C(C(=C3)C4CC4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.